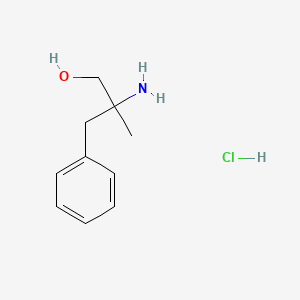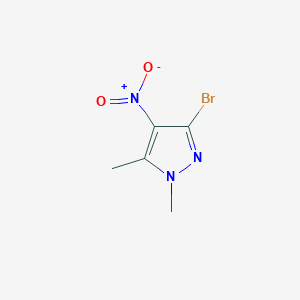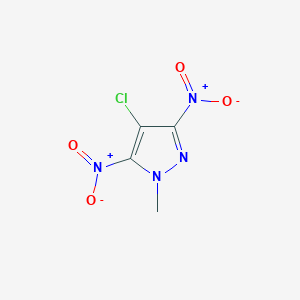
3-phenylcyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylcyclohexan-1-amine hydrochloride (PCAH) is an organic compound belonging to the class of cycloalkanes. It is a white, crystalline solid that is soluble in water and alcohol and is commonly used as a reagent in chemical synthesis. PCAH is a versatile compound that has a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
3-phenylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, a catalyst in polymerization reactions, and as a ligand in coordination chemistry. 3-phenylcyclohexan-1-amine hydrochloride is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
3-phenylcyclohexan-1-amine hydrochloride acts as a Lewis acid, meaning it can accept a pair of electrons from a nucleophile and form a covalent bond. This enables 3-phenylcyclohexan-1-amine hydrochloride to act as a catalyst in many chemical reactions.
Biochemical and Physiological Effects
3-phenylcyclohexan-1-amine hydrochloride has no known biochemical or physiological effects in humans. It is considered to be a safe and non-toxic compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-phenylcyclohexan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive and commercially available reagent. It is also stable, non-toxic, and has a wide range of applications in organic synthesis. The main limitation of 3-phenylcyclohexan-1-amine hydrochloride is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for 3-phenylcyclohexan-1-amine hydrochloride research. These include the development of new synthetic methods for the synthesis of 3-phenylcyclohexan-1-amine hydrochloride, the exploration of its potential applications in materials science and nanotechnology, and the investigation of its catalytic properties in various chemical reactions. Additionally, further research is needed to better understand the structure-activity relationships of 3-phenylcyclohexan-1-amine hydrochloride and its potential applications in drug design and development.
Métodos De Síntesis
3-phenylcyclohexan-1-amine hydrochloride is synthesized by a two-step process. The first step involves the reaction of cyclohexanone with phenylmagnesium bromide to form a 1-phenyl-1-cyclohexanol intermediate. This intermediate is then treated with hydrochloric acid to form the desired product, 3-phenylcyclohexan-1-amine hydrochloride.
Propiedades
IUPAC Name |
3-phenylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTROUZBDJNGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylcyclohexanamine hydrochloride | |
CAS RN |
1803608-04-9 |
Source


|
| Record name | Cyclohexanamine, 3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



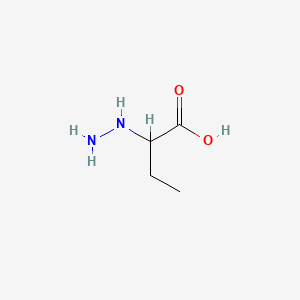
![4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B6597913.png)

![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)
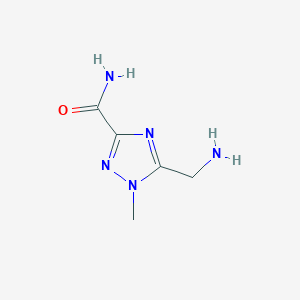
![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)
![4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride](/img/structure/B6597953.png)
![2-[1-(carboxymethyl)cycloheptyl]acetic acid](/img/structure/B6597959.png)

